N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide
Description
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is a heterocyclic compound featuring a benzodioxole moiety linked to a phenyl-substituted 1,3,4-oxadiazole ring via a carboxamide bridge. The ethyl group at the 5-position of the oxadiazole ring and the electron-rich benzodioxole system contribute to its unique electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-2-16-20-21-18(25-16)11-3-6-13(7-4-11)19-17(22)12-5-8-14-15(9-12)24-10-23-14/h3-9H,2,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSQOOBUWXUKAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of benzophenone hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Coupling with Benzodioxole: The oxadiazole derivative is then coupled with a benzodioxole moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to a more saturated heterocyclic system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions (e.g., acidic or basic medium) facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated heterocyclic compounds.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways, such as kinases or G-protein coupled receptors.
Pathways Involved: It can modulate pathways related to cell cycle regulation, apoptosis, and DNA repair, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound’s structural uniqueness lies in its combination of benzodioxole , oxadiazole , and ethyl substituents . Below is a comparison with structurally analogous compounds:
Key Observations :
- Ethyl vs. Methyl Substituents : The ethyl group in the target compound may enhance lipophilicity and binding affinity compared to methyl-substituted analogs (e.g., ).
- Oxadiazole vs. Thiadiazole : Replacing oxygen with sulfur (as in ) alters electronic properties and target selectivity.
- Benzodioxole Derivatives : Compounds like Bendiocarb () share the benzodioxole moiety but differ in application due to carbamate vs. carboxamide functional groups.
Enzyme Inhibition
- The target compound’s oxadiazole and benzodioxole motifs are associated with enzyme inhibition . For example, similar compounds inhibit carbonic anhydrase and cholinesterase via active-site interactions.
- N-(3-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide () shows divergent activity due to its thiadiazole core, suggesting substituent-dependent target specificity.
Therapeutic Potential
- Anticancer Activity : Benzodioxole derivatives (e.g., ) exhibit anticancer properties through apoptosis induction.
- Antimicrobial Effects : Thiazole and oxadiazole analogs () demonstrate antimicrobial activity, likely due to heterocycle-mediated membrane disruption.
Physicochemical Properties
| Property | Target Compound | N-(1-propylbutyl)-1,3-benzodioxole-5-carboxamide | Bendiocarb |
|---|---|---|---|
| Molecular Weight | ~383.38 g/mol (estimated) | 263.34 g/mol | 223.23 g/mol |
| logP | ~3.5 (predicted) | 2.8 | 1.9 |
| Solubility | Low (lipophilic) | Moderate | High (polar carbamate) |
Implications :
- The target compound’s higher molecular weight and logP suggest better membrane permeability but lower aqueous solubility compared to Bendiocarb.
Unique Advantages of the Target Compound
- Dual Heterocyclic System : The benzodioxole-oxadiazole combination enhances π-π stacking and hydrogen-bonding capabilities, critical for receptor binding.
- Ethyl Substituent : Provides steric bulk without excessive hydrophobicity, balancing bioavailability and target engagement.
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